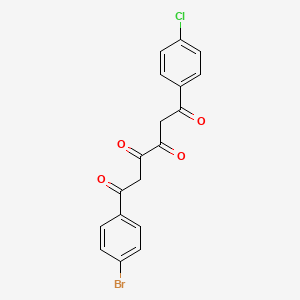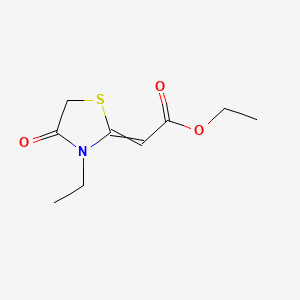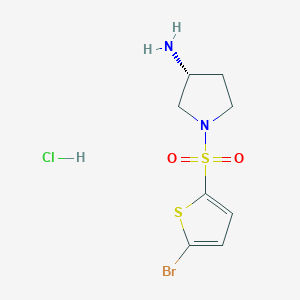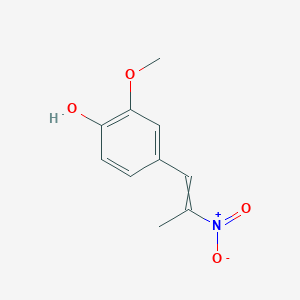![molecular formula C8H13NO B13959623 2-Azabicyclo[3.3.1]nonan-7-one CAS No. 58937-88-5](/img/structure/B13959623.png)
2-Azabicyclo[3.3.1]nonan-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azabicyclo[3.3.1]nonan-7-one is a nitrogen-containing heterocyclic compound with a bicyclic structure. This compound is of significant interest in organic chemistry due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The rigid and three-dimensional structure of this compound makes it a valuable scaffold for the development of biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[3.3.1]nonan-7-one can be achieved through several methods. One common approach involves the radical C-carbonylation of methylcyclohexylamines. This method utilizes a δ-C-carbonylation process, where tertiary alkylamines undergo a radical reaction to form the bicyclic structure . Another method involves the use of SmI2-mediated radical cyclization, which has been shown to be effective in constructing the azabicyclic framework .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes for higher yields and scalability. The use of high-pressure carbon monoxide and specific oxidants, such as Pb(OAc)4, can enhance the efficiency of the cyclization process . Additionally, the development of continuous flow reactors and other advanced technologies can further improve the industrial synthesis of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Azabicyclo[3.3.1]nonan-7-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often facilitated by the presence of the nitrogen atom and the bicyclic structure, which can stabilize reactive intermediates.
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using standard reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions often involve nucleophilic attack on the carbonyl group, leading to the formation of various derivatives.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of functionalized derivatives, depending on the nucleophiles employed.
Applications De Recherche Scientifique
2-Azabicyclo[3.3.1]nonan-7-one has numerous applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex natural products and pharmaceuticals.
Biology: The compound’s rigid structure makes it a valuable scaffold for designing enzyme inhibitors and receptor ligands.
Industry: The compound is used in the development of advanced materials, such as polymers and catalysts, due to its unique structural features.
Mécanisme D'action
The mechanism of action of 2-Azabicyclo[3.3.1]nonan-7-one involves its interaction with molecular targets through its nitrogen atom and bicyclic structure. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, influencing their activity. For example, in enantioselective sulfoxidation reactions, the compound’s rigid structure and hydrogen bonding capabilities play a crucial role in determining the reaction’s outcome .
Comparaison Avec Des Composés Similaires
2-Azabicyclo[3.3.1]nonan-7-one can be compared with other similar compounds, such as:
2-Azabicyclo[3.2.1]octane: This compound has a similar nitrogen-containing bicyclic structure but with a different ring size, leading to distinct chemical properties and applications.
3-Azabicyclo[3.3.1]nonan-9-one: This derivative has additional functional groups that can alter its reactivity and biological activity.
9-Oxa-3,7-dithiabicyclo[3.3.1]nonane:
The uniqueness of this compound lies in its specific ring structure and the presence of the nitrogen atom, which confer distinct reactivity and stability compared to other bicyclic compounds.
Propriétés
IUPAC Name |
2-azabicyclo[3.3.1]nonan-7-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c10-8-4-6-1-2-9-7(3-6)5-8/h6-7,9H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAVCLXBCZCAQSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2CC1CC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90616513 |
Source


|
| Record name | 2-Azabicyclo[3.3.1]nonan-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90616513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58937-88-5 |
Source


|
| Record name | 2-Azabicyclo[3.3.1]nonan-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90616513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-(1H-benzo[d]imidazol-2-yl)piperidine-3-carboxylic acid](/img/structure/B13959572.png)
![[(R)-1-(methyl-pyridin-2-ylmethyl-carbamoyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B13959591.png)
![Methyl 3-[(2,4-dimethylbenzene-1-sulfonyl)amino]benzoate](/img/structure/B13959597.png)




